SLC-(+)-Biotin

Descripción general

Descripción

SLC-(+)-Biotin is a useful research compound. Its molecular formula is C21H37N3O4S and its molecular weight is 427.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between this compound and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .

Biochemical Pathways

The action of this compound on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of this compound with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of this compound with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of this compound are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, this compound could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by this compound and the substrates they transport .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of this compound with the SLC transporters and thereby affect its action .

Actividad Biológica

SLC-(+)-Biotin, also known as biotin or vitamin B7, is a water-soluble vitamin that plays a crucial role in various biological processes, including metabolism and gene regulation. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by diverse research findings and case studies.

Biotin functions primarily as a coenzyme for several carboxylases, which are essential for various metabolic pathways. The most notable enzymes include:

- Acetyl-CoA Carboxylase (ACC) : Involved in fatty acid synthesis.

- Pyruvate Carboxylase (PC) : Plays a role in gluconeogenesis.

- Propionyl-CoA Carboxylase (PCC) : Important for the metabolism of certain amino acids and fatty acids.

These enzymes require biotin to function effectively, highlighting the vitamin's critical role in energy metabolism and biosynthesis.

Transport Mechanisms

The transport of biotin into cells is mediated by specific transporters, notably the Sodium-dependent Multivitamin Transporter (SMVT). Research has shown that the conditional knockout of the Slc5a6 gene, which encodes the SMVT, results in impaired intestinal absorption of biotin in mice. This underscores the importance of SMVT in maintaining biotin homeostasis in vivo .

Biotin Deficiency

Biotin deficiency can lead to various health issues, including neurological symptoms. A case study highlighted a young adult with profound biotinidase deficiency who experienced significant muscle weakness after discontinuing biotin supplementation. Upon resuming treatment, his symptoms improved markedly . This emphasizes the necessity of adequate biotin levels for neurological health.

Antihypertensive Effects

Biotin has also been studied for its potential antihypertensive effects. In a controlled trial involving stroke-prone spontaneously hypertensive rats, administration of biotin resulted in significant reductions in systolic blood pressure (SBP) compared to control groups. This suggests that biotin may have beneficial effects on cardiovascular health .

Research Findings and Data Tables

The following table summarizes key research findings related to this compound:

| Study | Findings | Implications |

|---|---|---|

| PMC3543636 | Conditional knockout of Slc5a6 impairs biotin uptake | Establishes SMVT's role in intestinal absorption |

| Frontiers Neurology | Case study on biotinidase deficiency | Highlights importance of supplementation for neurological function |

| British Journal of Nutrition | Antihypertensive effects observed in rats | Suggests potential cardiovascular benefits |

Case Studies

- Biotinidase Deficiency Case Study : A patient diagnosed at birth with profound biotinidase deficiency was treated with 10 mg/day of oral biotin without complications for 18 years. Non-compliance led to progressive muscle weakness, which resolved upon resuming higher doses of biotin .

- Stroke-Prone Rats Study : In an experiment with stroke-prone spontaneously hypertensive rats, those receiving high doses of biotin showed improved SBP and overall health outcomes compared to controls .

Aplicaciones Científicas De Investigación

Protein Labeling and Detection

One of the primary applications of SLC-(+)-Biotin is in the labeling of proteins for subsequent detection and purification. The following table summarizes its utility in protein studies:

| Application | Description |

|---|---|

| Protein Labeling | Covalent attachment of biotin to proteins allows for easy purification using streptavidin affinity chromatography. |

| Western Blotting | Biotinylated proteins can be detected using streptavidin conjugated with enzymes or fluorophores, facilitating visualization. |

| Immunoprecipitation | Biotinylated antibodies can capture target proteins from complex mixtures, enhancing specificity in assays. |

The use of this compound in these applications allows researchers to study protein interactions, modifications, and functions in detail.

Cell Surface Studies

This compound is particularly useful for studying cell surface proteins due to its inability to permeate cell membranes. This trait makes it ideal for selectively labeling extracellular proteins without affecting intracellular components. Key applications include:

- Cell Surface Protein Profiling : By labeling only the proteins present on the cell surface, researchers can analyze receptor expression and localization.

- Flow Cytometry : Biotinylated antibodies can be used in flow cytometry to quantify surface protein levels on various cell types.

- Live Cell Imaging : The ability to label surface proteins enables real-time imaging studies of cellular responses to stimuli.

Therapeutic Research and Development

SLC transporters, which are often targets for drug development, have been linked with various diseases. The role of this compound in this context includes:

- Target Identification : By biotinylating specific transporters or receptors, researchers can identify potential drug targets through mass spectrometry or other proteomic techniques .

- Drug Delivery Systems : Biotinylated molecules can be designed to enhance the delivery of therapeutics specifically to cells expressing high levels of biotin receptors.

Case Studies

Several studies illustrate the practical applications of this compound:

- A study utilizing the BioTAC system demonstrated the effective mapping of small molecule interactions with target proteins by employing biotinylation techniques . This method allowed for a comprehensive understanding of drug-target interactions.

- Research into SLC transporters highlighted their importance as therapeutic targets, with this compound facilitating the identification and characterization of these proteins in disease contexts .

Q & A

Basic Research Questions

Q. What are the established protocols for conjugating SLC-(+)-Biotin to target proteins while maintaining biological activity?

- Methodological Answer : this compound is typically conjugated to proteins via its reactive group (e.g., NHS ester) under physiological pH (7.2–8.5) and temperature (4–25°C). To preserve activity, optimize molar ratios (e.g., 5:1 biotin:protein) and validate using streptavidin-binding assays post-conjugation. Include quenching steps (e.g., glycine buffer) to terminate unreacted biotin .

Q. How should researchers validate the efficiency of biotinylation when using this compound in cell surface protein labeling?

- Methodological Answer : Use flow cytometry with fluorophore-conjugated streptavidin to quantify labeled proteins. Alternatively, perform Western blotting with streptavidin-HRP. For quantitative analysis, employ HPLC-MS to detect biotinylated peptides, ensuring >90% conjugation efficiency .

Q. What are the critical considerations for storing this compound to ensure stability in long-term experiments?

- Methodological Answer : Store lyophilized this compound at -20°C in anhydrous conditions. For aqueous stock solutions, use pH-stable buffers (e.g., PBS, pH 7.4) and avoid freeze-thaw cycles. Stability studies indicate no degradation in frozen buffers (-80°C) for ≥6 months .

Advanced Research Questions

Q. What analytical strategies are recommended to distinguish endogenous biotin from this compound in metabolic flux studies?

- Methodological Answer : Utilize targeted metabolomics with HPLC-MS to separate and quantify specific metabolites. For example, monitor 3-hydroxyisovaleric acid (3-HIA), a biomarker of biotin deficiency, and bisnorbiotin, a unique this compound metabolite. Isotopic labeling (e.g., deuterated biotin) can further differentiate exogenous vs. endogenous pools .

Q. How can researchers mitigate interference from endogenous biotin in assays utilizing this compound-based detection systems?

- Methodological Answer : Pre-treat samples with avidin/streptavidin beads to block endogenous biotin. Alternatively, design assays with modified streptavidin mutants (e.g., TRAST variants) with reduced biotin affinity. Validate interference thresholds using spike-recovery experiments in biotin-depleted matrices .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

- Methodological Answer : Use dual-isotope tracing (³H-biotin for absorption, ¹⁴C-biotin for tissue distribution) in animal models. Collect serial blood/urine samples and analyze via LC-MS/MS. Incorporate bile duct cannulation to assess enterohepatic recirculation, as biliary excretion accounts for <5% of total elimination .

Q. How can researchers address contradictory data in studies measuring biotin-dependent enzyme activity using this compound supplementation?

- Methodological Answer : Standardize enzyme assays (e.g., pyruvate carboxylase) with negative controls (biotin-free media) and positive controls (excess biotin). Control for confounding factors like serum biotin levels in cell culture. Use ANOVA with post-hoc tests to analyze dose-response variability .

Q. Data Reporting and Reproducibility

Q. What documentation standards are essential for publishing studies involving this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Materials : Specify this compound’s CAS (1864003-57-5), purity (≥95% by HPLC), and supplier.

- Methods : Detail conjugation protocols, including buffer composition, incubation times, and validation assays.

- Data : Provide raw chromatograms and statistical codes for transparency .

Q. How should researchers design a robust negative control for this compound-based affinity purification experiments?

- Methodological Answer : Use a biotin-free analog (e.g., desthiobiotin) or competitively elute bound proteins with excess D-biotin (10 mM). Validate controls via SDS-PAGE and mass spectrometry to confirm target specificity .

Q. Ethical and Technical Challenges

Q. What ethical considerations arise when using this compound in human clinical research, particularly regarding assay interference?

- Methodological Answer : Disclose biotin supplementation to lab personnel and participants per FDA guidelines. For biotin-rich diets (>30 μg/day), delay blood sampling ≥72 hours post-administration. Implement LC-MS-based assays (less prone to interference) for critical biomarkers like cardiac troponins .

Q. Tables for Key Data

Table 1. Key Metabolites for Tracking this compound Metabolism

Table 2. Recommended Storage Conditions for this compound

| Form | Temperature | Stability Duration | Notes |

|---|---|---|---|

| Lyophilized | -20°C | ≥2 years | Protect from light and moisture |

| Aqueous (PBS) | -80°C | 6 months | Aliquot to avoid freeze-thaw |

Propiedades

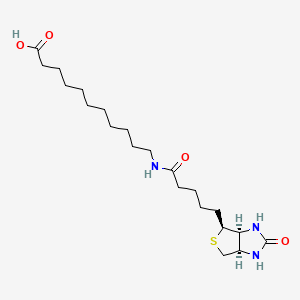

IUPAC Name |

11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.